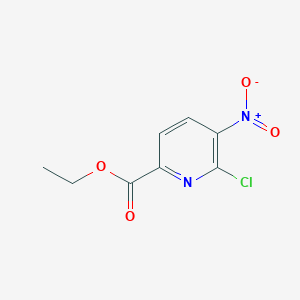

Ethyl 6-chloro-5-nitropicolinate

Description

Significance of Picolinate (B1231196) Esters and Halogenated Pyridines in Organic Synthesis

Picolinate esters, esters of picolinic acid, are significant in organic synthesis due to the chelating ability of the picolinyl group and the reactivity of the ester functionality. lookchem.com The nitrogen atom of the pyridine (B92270) ring can influence the outcomes of reactions at the ester group. Picolinate esters have been employed in various transformations, including as activating groups for acylation reactions. bldpharm.com

Halogenated pyridines are crucial building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. accelachem.com The halogen atom, in this case, chlorine, serves as a versatile handle for a multitude of synthetic transformations. It is particularly amenable to nucleophilic aromatic substitution (SNAr) reactions and a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net These reactions allow for the introduction of diverse substituents onto the pyridine ring, enabling the construction of complex molecular architectures. bldpharm.com

Overview of Nitro-Substituted Heterocyclic Compounds as Versatile Chemical Precursors

Nitro-substituted heterocyclic compounds are highly valuable precursors in organic synthesis due to the strong electron-withdrawing nature of the nitro group. google.com This property significantly influences the reactivity of the heterocyclic ring, making it more susceptible to nucleophilic attack. The nitro group can activate adjacent positions for nucleophilic substitution and can itself be a leaving group in certain reactions. google.comnih.gov

Furthermore, the nitro group is a versatile functional group that can be readily transformed into other important functionalities. google.com One of the most common and synthetically useful transformations is its reduction to an amino group, which opens up a vast array of subsequent chemical modifications. This conversion from an electron-withdrawing group to an electron-donating group dramatically alters the electronic properties of the molecule, providing a powerful tool for synthetic chemists. Nitro-substituted heterocycles have been utilized in the synthesis of various bioactive molecules.

Research Trajectories for Ethyl 6-chloro-5-nitropicolinate within Synthetic Organic Chemistry

The research trajectories for this compound are primarily focused on its utility as a multifunctional building block for the synthesis of more elaborate chemical structures, particularly those with potential biological activity. The presence of three distinct functional groups offers a platform for sequential and regioselective modifications.

One key research direction involves the selective reaction at the C6-chloro position. This position is activated by the adjacent electron-withdrawing nitro group, making it a prime site for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build molecular complexity.

Another significant area of investigation is the use of the chloro substituent in transition-metal-catalyzed cross-coupling reactions. This would enable the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a diverse array of substituted picolinates.

Furthermore, the nitro group at the C5 position serves as a latent amino group. Its reduction can be strategically employed at various stages of a synthetic sequence to introduce a nucleophilic site or to modulate the electronic properties of the pyridine ring. This versatility allows for the synthesis of a wide range of substituted aminopicolinates, which are valuable intermediates in medicinal chemistry. For instance, related nitropyridine derivatives have been used in the synthesis of potent inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3).

The combination of these reactive sites makes this compound a promising starting material for the construction of novel heterocyclic compounds with potential applications in drug discovery and materials science.

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1260669-90-6 | bldpharm.com |

| Molecular Formula | C₈H₇ClN₂O₄ | bldpharm.com |

| Molecular Weight | 230.61 g/mol | bldpharm.com |

Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of its corresponding carboxylic acid precursor.

| Precursor | Product | Reagents |

| 6-chloro-5-nitropyridine-2-carboxylic acid | This compound | Ethanol (B145695), Acid catalyst |

This table represents a likely synthetic transformation based on standard organic chemistry principles. Specific reaction conditions would require experimental optimization.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloro-5-nitropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-2-15-8(12)5-3-4-6(11(13)14)7(9)10-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECGSTQDGXQUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 6 Chloro 5 Nitropicolinate

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring in Ethyl 6-chloro-5-nitropicolinate is rendered electron-deficient by the presence of the nitrogen heteroatom and the strongly electron-withdrawing nitro group. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing a good leaving group.

The chlorine atom at the C-6 position of this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a consequence of the stabilization of the negatively charged Meisenheimer intermediate, which is formed upon nucleophilic attack, by the adjacent nitrogen atom and the para-positioned nitro group. A variety of nucleophiles can displace the chloride ion, leading to a diverse range of 6-substituted-5-nitropicolinates.

Studies on analogous 2-chloro-3-nitropyridine (B167233) systems have shown that nucleophiles such as amines, thiols, and alkoxides readily participate in this substitution reaction. mdpi.comrsc.orgguidechem.comcdnsciencepub.com For instance, reactions with primary and secondary amines proceed smoothly, often in a suitable solvent and sometimes with the aid of a base to neutralize the liberated HCl. Similarly, thiolates are effective nucleophiles for displacing the chloro group, yielding the corresponding thioethers. rsc.org

The nitro group at the C-5 position plays a crucial role in activating the pyridine ring for nucleophilic attack. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly lowers the electron density of the aromatic system. This effect is most pronounced at the ortho and para positions relative to the nitro group. In the case of this compound, the chloro substituent is para to the nitro group, which provides substantial resonance stabilization to the intermediate formed during an SNAr reaction. This stabilization lowers the activation energy of the reaction, thereby facilitating the displacement of the chloride. In some instances, with highly activated systems or strong nucleophiles, the nitro group itself can be displaced. nih.gov

Reductive Transformations of the Nitro Moiety in this compound

The nitro group of this compound is a key functional handle that can be transformed into an amino group, opening up further synthetic possibilities. The reduction of the nitro group can be achieved through several methods, with the choice of reagent being critical to ensure chemoselectivity, particularly preserving the chloro and ester functionalities.

Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups. For substrates like this compound, careful selection of the catalyst and reaction conditions is necessary to avoid the undesired reductive dehalogenation of the C-Cl bond. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are often employed. guidechem.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. The process involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the corresponding amine.

While powerful reducing agents like lithium aluminum hydride can reduce both the nitro group and the ester, milder and more selective metal-based reducing systems are preferred for the chemoselective reduction of the nitro group in this compound. A widely used method for the selective reduction of aromatic nitro compounds in the presence of halogens is the use of stannous chloride (SnCl2) in an acidic medium, such as concentrated hydrochloric acid, or in an organic solvent like ethanol. guidechem.comcdnsciencepub.com This method is generally effective in converting the nitro group to an amine without affecting the chloro substituent or the ester group. Another approach involves the use of metals like iron or zinc in acidic conditions.

Hydrolytic Stability and Kinetics of the Ester Group in this compound

The ethyl ester group in this compound is susceptible to hydrolysis, which can occur under both acidic and basic conditions to yield the corresponding carboxylic acid, 6-chloro-5-nitropicolinic acid. The stability of the ester is a critical consideration in synthetic manipulations and in the storage of the compound.

The hydrolysis of esters is a well-understood process that proceeds through a nucleophilic acyl substitution mechanism. youtube.com Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, resulting in the carboxylate salt. This process, often referred to as saponification, is typically irreversible.

Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, ethanol is eliminated as the leaving group, and the carboxylic acid is formed. Acid-catalyzed hydrolysis is a reversible process. youtube.com

The rate of hydrolysis of the ester in this compound is influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the chloro and nitro groups can influence the electrophilicity of the ester's carbonyl carbon. Studies on the hydrolysis of other picolinate (B1231196) esters have shown that the reaction kinetics can be sensitive to pH and can be catalyzed by metal ions. nih.gov

Other Key Reaction Pathways and Mechanistic Insights

Beyond hydrolysis, the structure of this compound allows for other significant reaction pathways, primarily involving nucleophilic substitution at the pyridine ring and reduction of the nitro group.

Nucleophilic Aromatic Substitution:

The pyridine ring in this compound is electron-deficient due to the presence of the nitrogen atom and the two electron-withdrawing groups (chloro and nitro). This facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom, being a good leaving group, is susceptible to displacement by various nucleophiles. nih.gov For instance, reaction with amines or thiols can lead to the substitution of the chloro group. nih.gov The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. researchgate.net

Reduction of the Nitro Group:

The nitro group of this compound can be reduced to an amino group, which is a common transformation for nitroaromatic compounds. numberanalytics.com This reduction can be achieved using various reducing agents. numberanalytics.comwikipedia.org

Catalytic Hydrogenation: This is a widely used method for reducing nitro groups. commonorganicchemistry.com Reagents such as hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or platinum oxide are effective. commonorganicchemistry.com

Metal-Acid Systems: Metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) are also commonly employed for the reduction of aromatic nitro compounds. commonorganicchemistry.com

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for this transformation. commonorganicchemistry.com

The resulting ethyl 5-amino-6-chloropicolinate is a versatile intermediate for the synthesis of more complex heterocyclic systems. nih.gov

Table 3: Comparison of Reaction Pathways

| Reaction Pathway | Key Reagents | Product Type |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | OH⁻, H₂O | Carboxylate Salt |

| Nucleophilic Aromatic Substitution | Amines, Thiols, etc. | Substituted Pyridine |

Applications of Ethyl 6 Chloro 5 Nitropicolinate As a Building Block in Organic Synthesis

Construction of Diverse Heterocyclic Scaffolds Utilizing the Picolinate (B1231196) Moiety

The inherent reactivity of the ethyl 6-chloro-5-nitropicolinate scaffold makes it an excellent starting material for the synthesis of a wide array of heterocyclic compounds. The electron-withdrawing nature of the nitro group and the ester moiety activates the pyridine (B92270) ring, facilitating reactions that lead to the formation of new rings fused to the core picolinate structure.

The chloro and nitro substituents on the picolinate ring are key handles for annulation reactions, where an additional ring is built onto the existing pyridine framework. Chemists can employ sequential nucleophilic substitution and cyclization strategies to create bicyclic and polycyclic systems. For instance, the chlorine atom at the 6-position is susceptible to displacement by a variety of nucleophiles, initiating a cascade of reactions that can lead to the formation of fused heterocycles. Similarly, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions with an adjacent substituent.

These strategies allow for the creation of a variety of fused systems, which are prevalent in medicinal chemistry and materials science. researchgate.net The ability to construct such systems from a readily available starting material highlights the importance of this compound in synthetic programs aimed at discovering new bioactive molecules. researchgate.net

Table 1: Examples of Heterocyclic Systems Derivable from Picolinate Scaffolds

| Fused Heterocycle Class | Synthetic Strategy | Potential Application |

|---|---|---|

| Pyrido[2,3-d]pyrimidines | Condensation and cyclization reactions. researchgate.net | Drug discovery, materials science. |

| Furo[3,4-b]quinolines | Domino reactions involving cyclization. researchgate.net | Medicinal chemistry. |

This table illustrates the types of fused heterocyclic systems that can be synthesized using strategies applicable to functionalized picolinate precursors.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. nih.govmdpi.com The structural features of this compound make it an attractive component for MCRs. Its functional groups can participate in various classical MCRs, such as the Ugi or Passerini reactions, either directly or after a simple conversion. mdpi.com

The use of this picolinate derivative in MCRs allows for the rapid generation of molecular diversity and complexity from simple precursors. researchgate.net For example, the ester group could be hydrolyzed to the corresponding carboxylic acid, which can then be used as the acid component in an Ugi four-component reaction. This approach enables the swift assembly of complex, substituted peptide-like structures or other elaborate heterocyclic systems. nih.govmdpi.com The strategic advantage of MCRs is the ability to synthesize large libraries of related compounds in a time-efficient manner, which is particularly valuable in the early stages of drug discovery. researchgate.netnih.gov

Precursor for Advanced Organic Intermediates

Beyond its direct use in building heterocyclic cores, this compound is a crucial precursor for a range of advanced organic intermediates. The selective modification of its functional groups provides access to other highly valuable synthetic building blocks. bldpharm.com

A key transformation of this compound involves the nucleophilic aromatic substitution of the chloride at the 6-position. This reaction is facilitated by the electron-withdrawing nitro group. By treating the compound with ammonia (B1221849) or various primary or secondary amines, the chloro group can be readily displaced to furnish the corresponding 6-amino-5-nitropicolinate derivatives. google.com

Subsequently, the nitro group in these new derivatives can be reduced to an amine, yielding a diamino-picolinate derivative. These amino-substituted picolinates are versatile intermediates themselves, with the amino groups providing new reaction points for further elaboration of the molecule. google.comgoogle.com

The ethyl ester of this compound represents another site for chemical modification. The ester can be hydrolyzed under either acidic or basic conditions to yield 6-chloro-5-nitropicolinic acid. This carboxylic acid is a versatile intermediate that opens up a new set of chemical transformations. bldpharm.com

The carboxylic acid can be activated and coupled with amines to form amides, with alcohols to form different esters, or converted to an acid chloride for a variety of subsequent reactions. This derivatization is fundamental for incorporating the picolinate scaffold into larger, more complex molecular architectures, such as polymers, peptides, or natural product analogues. google.com

Table 2: Key Transformations and Resulting Intermediates

| Starting Material | Reagent/Condition | Product | Intermediate Class |

|---|---|---|---|

| This compound | R-NH₂ (Amine) | Ethyl 6-(R-amino)-5-nitropicolinate | Amino-substituted picolinate |

| This compound | H₃O⁺ or OH⁻ (Hydrolysis) | 6-Chloro-5-nitropicolinic acid | Picolinic acid derivative |

This table summarizes the primary transformations of this compound to produce key advanced organic intermediates.

Role in the Elaboration of Complex Molecular Architectures

The true synthetic power of this compound lies in the synergistic use of its multiple functionalities. By combining the reactions described above—such as nucleophilic substitution, reduction of the nitro group, hydrolysis of the ester, and participation in MCRs—chemists can devise elegant and efficient pathways to highly complex molecular targets.

For instance, a synthetic route might begin with the displacement of the chloride, followed by the reduction of the nitro group to create a diamine. One of the amino groups could then be used to build a fused heterocyclic ring, while the other is derivatized. Finally, the ester group could be hydrolyzed and coupled to another molecular fragment. This stepwise and controlled manipulation allows for the precise elaboration of complex molecular architectures, underscoring the role of this compound as a cornerstone building block in modern organic synthesis.

Stereoselective Transformations and Chiral Pool Applications

The concept of the "chiral pool" involves utilizing readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. Halogenated and nitrated aromatic compounds can, in principle, serve as precursors to chiral derivatives through various synthetic manipulations. The chlorine and nitro group on the pyridine ring of this compound offer handles for asymmetric transformations. For instance, the nitro group can be reduced to an amine, which could then be resolved or used to direct stereoselective reactions. Similarly, the chloro substituent could potentially be displaced by a chiral nucleophile or participate in stereoselective cross-coupling reactions.

Despite these theoretical possibilities, a comprehensive search of chemical databases and peer-reviewed literature does not yield specific examples where this compound has been employed as a starting material in chiral pool synthesis. The scientific community has extensively explored other chiral pyridine derivatives and halogenated aromatics for such purposes, but this particular ester appears to be an untapped resource.

Interactive Table: Potential Stereoselective Transformations of this compound (Theoretical)

| Transformation Type | Reagents and Conditions (Hypothetical) | Potential Chiral Product |

| Asymmetric Reduction of Nitro Group | Chiral catalyst (e.g., Ru-BINAP), H₂ | Chiral aminopicolinate derivative |

| Stereoselective Nucleophilic Aromatic Substitution | Chiral alcohol or amine | Diastereomeric picolinate derivatives |

| Chiral Auxiliary-Mediated Reaction | Attachment to a chiral auxiliary, followed by reaction | Stereochemically defined picolinate derivative |

Note: The transformations listed above are hypothetical and not supported by specific literature examples for this compound.

Total Synthesis Approaches Utilizing Halogenated Nitropicolinates

The total synthesis of natural products and pharmaceutically active compounds often relies on the strategic use of highly functionalized building blocks. Halogenated nitropyridines are valuable in this context due to the diverse reactivity of the substituents. The nitro group can act as a director for nucleophilic aromatic substitution or be transformed into other functional groups. The halogen atom provides a site for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

While the broader class of halogenated nitropicolinates has found utility in the assembly of complex molecular architectures, specific instances of this compound as a key building block in a published total synthesis are not found in the current body of scientific literature. Its potential lies in its ability to introduce a substituted pyridine moiety, a common scaffold in bioactive molecules.

Interactive Table: Research Findings on Related Halogenated Nitropyridines in Synthesis

| Related Compound | Synthetic Application | Research Finding |

| 2-Chloro-3-nitropyridine (B167233) | Synthesis of kinase inhibitors | Used as a key fragment for introducing the nitropyridine core via nucleophilic substitution. |

| 2-Chloro-5-nitropyridine | Preparation of novel antibacterial agents | Employed in palladium-catalyzed cross-coupling reactions to build complex heterocyclic systems. |

| Methyl 6-chloronicotinate | Synthesis of agrochemicals | Utilized as a starting material for the introduction of the pyridine-3-carboxylate moiety. |

The absence of this compound in these contexts suggests that other, perhaps more readily available or reactive, building blocks are currently favored by synthetic chemists. Further research into the reactivity and potential applications of this specific compound could unveil new synthetic routes and expand the toolbox for the construction of complex chiral molecules.

Advanced Spectroscopic and Spectrometric Characterization of Ethyl 6 Chloro 5 Nitropicolinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of Ethyl 6-chloro-5-nitropicolinate is anticipated to display a set of distinct signals corresponding to the chemically non-equivalent protons in the molecule. The pyridine (B92270) ring contains two aromatic protons, while the ethyl ester group contributes a quartet and a triplet.

The two protons on the pyridine ring are in different chemical environments due to the substituents. The proton at the 3-position is expected to appear as a doublet, coupled to the proton at the 4-position. Similarly, the proton at the 4-position will also be a doublet. Their exact chemical shifts are influenced by the electron-withdrawing effects of the adjacent chloro, nitro, and ester groups. Based on data from analogous compounds like ethyl 6-chloronicotinate and 2-chloro-5-nitropyridine, the aromatic protons are predicted to resonate at the lower end of the aromatic region, typically between 8.0 and 9.0 ppm.

The ethyl group protons will exhibit a classic ethyl pattern. The methylene (B1212753) (-CH2-) protons, being adjacent to the electron-withdrawing ester oxygen, will appear as a quartet at a downfield position, likely in the range of 4.0 to 4.5 ppm. The terminal methyl (-CH3) protons will present as a triplet, upfield, around 1.3 to 1.5 ppm, due to coupling with the methylene protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Inferred Coupling Constant (J) |

| H-3 (Aromatic) | 8.5 - 8.8 | Doublet (d) | ~8-9 Hz |

| H-4 (Aromatic) | 8.2 - 8.5 | Doublet (d) | ~8-9 Hz |

| -OCH2CH3 | 4.3 - 4.5 | Quartet (q) | ~7 Hz |

| -OCH2CH3 | 1.3 - 1.5 | Triplet (t) | ~7 Hz |

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Techniques

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected, corresponding to the five carbons of the pyridine ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group.

The carbonyl carbon (C=O) is typically found significantly downfield, in the range of 160-170 ppm. The aromatic carbons of the pyridine ring will have their chemical shifts dictated by the attached substituents. The carbon bearing the chloro group (C-6) and the carbon bearing the nitro group (C-5) will be significantly influenced. The remaining ring carbons (C-2, C-3, C-4) will also show distinct resonances. The carbons of the ethyl group will appear in the upfield region, with the methylene carbon (-OCH2-) around 60-65 ppm and the methyl carbon (-CH3) around 14-15 ppm.

Heteronuclear correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) are vital for linking the proton signals to their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 162 - 165 |

| C-2 (Aromatic) | 148 - 152 |

| C-3 (Aromatic) | 125 - 128 |

| C-4 (Aromatic) | 138 - 142 |

| C-5 (Aromatic, C-NO2) | 145 - 148 |

| C-6 (Aromatic, C-Cl) | 150 - 155 |

| -OCH2CH3 | 62 - 65 |

| -OCH2CH3 | 14 - 15 |

Two-Dimensional NMR Methodologies for Complete Assignment

To achieve a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aromatic protons at positions 3 and 4, as well as the coupling between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The ethyl methylene protons showing a correlation to the ester carbonyl carbon.

The aromatic proton at H-3 showing correlations to C-2, C-4, and C-5.

The aromatic proton at H-4 showing correlations to C-2, C-3, C-5, and C-6.

The collective data from these 1D and 2D NMR experiments provide an intricate and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Analysis of Functional Groups

The FT-IR spectrum of this compound is expected to show a series of characteristic absorption bands that correspond to the various functional groups within the molecule. Each functional group has a unique vibrational frequency, which allows for its identification.

Characteristic Absorptions of Nitro, Chloro, and Ester Moieties

The key functional groups in this compound each have strong, characteristic IR absorptions:

Ester Group: The most prominent feature of the ethyl ester is the strong C=O stretching vibration, which is expected to appear in the range of 1720-1740 cm⁻¹. Additionally, C-O stretching vibrations will be observed in the 1100-1300 cm⁻¹ region.

Nitro Group: The nitro group gives rise to two distinct and strong absorption bands: an asymmetric stretching vibration (νas) typically found between 1500 and 1560 cm⁻¹, and a symmetric stretching vibration (νs) between 1340 and 1380 cm⁻¹.

Chloro Group: The C-Cl stretching vibration for an aryl chloride is generally found in the 1000-1100 cm⁻¹ region, though it can sometimes be weaker and harder to assign definitively.

Aromatic Ring: The pyridine ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would serve as a complementary technique. While the C=O stretch is also Raman active, the symmetric stretch of the nitro group and the vibrations of the aromatic ring often produce strong and sharp signals in the Raman spectrum, aiding in a comprehensive vibrational analysis.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | Pyridine Ring | 3050 - 3150 | Medium |

| C-H Stretch (Aliphatic) | Ethyl Group | 2850 - 3000 | Medium |

| C=O Stretch | Ester | 1720 - 1740 | Strong |

| C=C, C=N Stretch | Aromatic Ring | 1400 - 1600 | Medium-Strong |

| Asymmetric NO2 Stretch | Nitro Group | 1500 - 1560 | Strong |

| Symmetric NO2 Stretch | Nitro Group | 1340 - 1380 | Strong |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

| C-Cl Stretch | Chloro-Aromatic | 1000 - 1100 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would be crucial for confirming the elemental composition of this compound. With a chemical formula of C₈H₇ClN₂O₄, the expected exact mass can be calculated. This technique provides a highly accurate mass measurement, which helps to distinguish the compound from others with the same nominal mass.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Chemical Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₈H₈ClN₂O₄⁺ | 231.0167 |

| [M+Na]⁺ | C₈H₇ClN₂O₄Na⁺ | 253.0000 |

This table is based on theoretical calculations and awaits experimental verification.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) would involve the selection and fragmentation of the molecular ion to provide insights into the compound's structure. Key fragmentation pathways for this compound would likely involve the loss of the ethoxy group, the nitro group, and potentially the chlorine atom from the pyridine ring.

Table 2: Predicted Major Fragmentation Patterns for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Lost Neutral Fragment |

| 231.0167 | Loss of ethoxy radical | C₆H₃ClN₂O₃⁺ | •OCH₂CH₃ |

| 231.0167 | Loss of nitro group | C₈H₈ClO₂⁺ | NO₂ |

| 231.0167 | Loss of ethylene (B1197577) from ester | C₆H₅ClN₂O₄⁺ | C₂H₄ |

| 185.9905 | Loss of carbon monoxide | C₅H₃ClN₂O₂⁺ | CO |

This table represents predicted fragmentation patterns and requires experimental MS/MS data for confirmation.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The chromophores in this compound—the nitropyridine ring and the ester group—are expected to give rise to characteristic absorption bands. The nitro group, being a strong electron-withdrawing group, will significantly influence the electronic transitions of the pyridine ring.

Based on studies of similar nitroaromatic compounds, one would anticipate absorption maxima in the UV region, likely with contributions from both π→π* and n→π* transitions. The exact wavelengths (λmax) and molar absorptivities (ε) would be dependent on the solvent used for the analysis.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would yield precise bond lengths, bond angles, and intermolecular interactions, such as stacking or hydrogen bonding.

The crystal structure would reveal the planarity of the pyridine ring and the orientation of the chloro, nitro, and ethyl picolinate (B1231196) substituents. This information is invaluable for understanding the molecule's physical properties and its interactions in a biological or material context.

Theoretical and Computational Chemistry Investigations of Ethyl 6 Chloro 5 Nitropicolinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distribution, and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized ground-state geometry and thermodynamic properties of molecules like ethyl 6-chloro-5-nitropicolinate. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost jocpr.com.

The optimization process systematically alters the molecule's geometry to find the lowest energy conformation on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its stable form. The presence of an intramolecular C—H⋯O hydrogen bond can lead to a more planar and stabilized molecular structure nih.gov. DFT calculations also yield important energetic data, such as the heat of formation, which can be calculated using isodesmic reactions to minimize errors by conserving bond types tandfonline.comresearchgate.netresearchgate.net.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These values are representative examples based on DFT calculations of similar substituted heterocyclic molecules.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.745 | C-N-C (ring) | 117.5 |

| N-O (nitro) | 1.220 | O-N-O (nitro) | 125.0 |

| C-N (nitro) | 1.470 | C-C-Cl | 121.0 |

| C=O (ester) | 1.210 | C-C=O | 124.0 |

| C-O (ester) | 1.340 | O-C-O | 123.0 |

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.org. The HOMO acts as an electron donor, characterizing the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity youtube.comyoutube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity irjweb.comnih.gov. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO materialsciencejournal.org.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine (B92270) ring. In contrast, the LUMO is likely localized on the electron-withdrawing nitro group and the pyridine ring, facilitating nucleophilic attack researchgate.netresearchgate.net. The presence of both chloro and nitro substituents significantly influences the energies of these orbitals ias.ac.in.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: Values are hypothetical, based on typical results from DFT (B3LYP/6-311++G(d,p)) calculations for analogous compounds.

| Orbital | Energy (eV) | Description |

| HOMO | -7.25 | Highest Occupied Molecular Orbital |

| LUMO | -3.10 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.15 | LUMO - HOMO |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior researchgate.net. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. These regions are color-coded, typically with red indicating areas of high electron density (negative potential) and blue indicating areas of electron deficiency (positive potential) researchgate.net.

In the MEP map of this compound, the most negative regions (red) are expected around the oxygen atoms of the nitro and ester groups, as well as the nitrogen atom of the pyridine ring. These sites are susceptible to electrophilic attack. Conversely, the most positive regions (blue) would likely be found near the hydrogen atoms of the ethyl group and on the carbon atom attached to the chlorine, indicating sites prone to nucleophilic attack researchgate.net.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry allows for the detailed modeling of reaction mechanisms, providing insights into the energetics of reaction pathways. For this compound, a key transformation of interest is the nucleophilic aromatic substitution (SNAr) of the chlorine atom.

Using DFT, chemists can model the entire reaction coordinate from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction pathway—which is characterized as a first-order saddle point with a single imaginary frequency. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical factor in determining the reaction rate. Theoretical studies can elucidate the mechanism, for instance, by confirming a stepwise process involving a Meisenheimer complex intermediate, which is characteristic of SNAr reactions. Such models can also predict the influence of different nucleophiles or solvent conditions on the reaction's feasibility and kinetics researchgate.netresearchgate.net.

Molecular Dynamics Simulations for Solvation Effects and Conformational Dynamics

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent, over time. MD simulations model the movements of atoms and molecules based on classical mechanics and a defined force field.

For this compound, MD simulations could be employed to understand how solvent molecules (e.g., water, DMSO) organize around the solute, forming a solvation shell. This provides insight into solubility and how the solvent might mediate a chemical reaction. Furthermore, MD can explore the conformational dynamics of the molecule, such as the rotation of the ethyl ester group relative to the pyridine ring. By simulating the system over nanoseconds, one can observe preferred conformations and the energy barriers between them, which complements the static picture provided by geometry optimization.

In Silico Approaches for Structure-Reactivity Correlations and Predictive Chemistry

In silico methods leverage computational data to establish relationships between molecular structure and chemical reactivity, a field often referred to as Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling. By calculating a set of molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, MEP values) for a series of related picolinate (B1231196) derivatives, a predictive model can be constructed nih.gov.

For example, a model could be developed to correlate the calculated activation energy for nucleophilic substitution with specific electronic or steric descriptors. Once validated, this model could be used to predict the reactivity of new, yet-to-be-synthesized picolinate compounds. This predictive capability is highly valuable in chemical research and development, as it allows for the rational design of molecules with desired properties, saving significant time and resources by prioritizing the most promising candidates for synthesis and experimental testing.

Future Research Directions and Emerging Paradigms in Ethyl 6 Chloro 5 Nitropicolinate Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The transformation of Ethyl 6-chloro-5-nitropicolinate into more complex molecules hinges on the development of highly efficient and selective catalytic systems. Future research is anticipated to focus on several key areas of catalysis to unlock the full synthetic potential of this compound.

A promising avenue of investigation lies in the application of metal-organic frameworks (MOFs) as heterogeneous catalysts. For instance, a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully employed in the synthesis of picolinate (B1231196) and picolinic acid derivatives through a multi-component reaction. rsc.org The unique structure of MOFs, with their high surface area and tunable porosity, offers significant potential for enhancing the reactivity and selectivity of reactions involving this compound. The inclusion of functional tags, such as phosphorous acid groups, can facilitate reactions at ambient temperatures, a significant step towards more sustainable chemical processes. rsc.org

Furthermore, the activation of the carbon-chlorine (C-Cl) bond in this compound is a critical step for many derivatization reactions. Research into transition-metal-catalyzed C-Cl bond activation, utilizing metals such as nickel, palladium, rhodium, and ruthenium, is expected to yield novel methodologies for cross-coupling reactions. researchgate.net Recent advancements in photoredox catalysis also present exciting opportunities. Light-driven strategies are being developed for the activation of stable C-Cl bonds, which have traditionally been challenging to functionalize. researchgate.net The application of photochemical organocatalytic methods could also lead to new ways to functionalize the pyridine (B92270) ring of this compound, potentially via the formation of pyridinyl radicals. acs.org

The development of catalysts that can selectively activate specific positions on the pyridine ring will be crucial for the controlled synthesis of complex derivatives. This includes exploring the directing effects of the existing substituents on this compound to guide the regioselectivity of catalytic reactions.

Integration into Flow Chemistry and Continuous Manufacturing Processes

The paradigm of chemical manufacturing is shifting from traditional batch processes to more efficient, safer, and scalable continuous flow systems. The integration of this compound chemistry into flow reactors represents a significant area for future research and development.

Continuous flow synthesis offers numerous advantages for reactions involving potentially hazardous reagents or intermediates, such as nitroaromatic compounds. beilstein-journals.orgrsc.org The nitration of aromatic compounds, a key step in the synthesis of precursors like this compound, can be performed more safely and with higher selectivity in microreactors. rsc.org The synthesis of 3-Nitro-1,2,4-triazol-5-one (NTO), another nitro-containing heterocyclic compound, has been successfully demonstrated in a continuous flow system, achieving a significant reduction in reaction time and an increase in yield compared to batch methods. energetic-materials.org.cn Similarly, the in-situ generation of nitrating agents like acetyl nitrate (B79036) in a continuous flow setup has been shown to be a safe and robust method for the nitration of sensitive heterocyclic substrates. chemrxiv.org

The application of flow chemistry is not limited to synthesis. The use of packed-bed microreactors with heterogeneous catalysts, such as titanium silicalite (TS-1) for N-oxidation of pyridine derivatives, demonstrates the potential for long-term, continuous operation with excellent catalyst stability. researchgate.net This approach could be adapted for various transformations of this compound, enabling the production of a wide range of derivatives in a more sustainable and economically viable manner. The development of multi-step flow syntheses, where intermediates are not isolated, will further streamline the production of complex molecules from this versatile building block. uc.pt

Exploration of Non-Conventional Reaction Media for Enhanced Reactivity and Selectivity

The pursuit of greener and more sustainable chemical processes has led to the exploration of non-conventional reaction media. Future research on this compound will undoubtedly involve the investigation of its reactivity in these alternative solvents.

Deep eutectic solvents (DESs) and ionic liquids (ILs) have emerged as promising green alternatives to volatile organic compounds (VOCs) for the synthesis of heterocyclic compounds. researchgate.netmdpi.comrsc.orgacs.orgmdpi.com These solvents are often non-volatile, non-toxic, biodegradable, and can be derived from renewable resources. mdpi.com Their unique properties, such as high polarity and the ability to form strong hydrogen bonds, can lead to enhanced reaction rates and selectivities. mdpi.com The synthesis of various N-heterocycles has been successfully demonstrated in DESs, often with the added benefit of catalyst and solvent recyclability. researchgate.netmdpi.com

The application of DESs and ILs in reactions involving this compound could lead to the development of more environmentally friendly synthetic routes. For example, the use of choline (B1196258) chloride-based DESs has been shown to be effective in a variety of organic transformations. researchgate.net The ability to tailor the properties of these solvents by changing their components offers a high degree of tunability to optimize reaction conditions. rsc.org

Water, as the ultimate green solvent, is also being increasingly explored for organic synthesis. rsc.orgresearchgate.net While the solubility of many organic compounds in water can be a limitation, techniques such as using high temperatures and pressures or the addition of co-solvents can overcome this challenge. researchgate.net The development of water-based multicomponent reactions for the synthesis of pyridine derivatives is a particularly active area of research. rsc.org

Advanced Material Science Applications as a Chemical Precursor

The unique structural features of this compound, including its substituted pyridine ring, make it a valuable precursor for the synthesis of advanced materials with a wide range of applications.

Pyridine derivatives are known to be key components in luminescent materials and liquid crystals. nih.gov The incorporation of the pyridine moiety can induce complex liquid crystalline phases and impart desirable photophysical properties. nih.gov By functionalizing this compound, it is conceivable to design and synthesize novel liquid crystalline materials with tailored properties.

Furthermore, picolinate-based ligands are utilized in the construction of coordination polymers with interesting functionalities. For instance, robust europium(III) coordination polymers based on picolinate ligands have been shown to be effective luminescent sensors for the detection of nitroaromatic compounds. acs.org The nitro group present in this compound could potentially be exploited in the design of self-quenching materials or materials with tunable electronic properties.

In the field of organic electronics, pyridine derivatives are increasingly being used as charge-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org The electron-deficient nature of the pyridine ring makes it suitable for use as an electron-transporting material. rsc.org The substituents on this compound could be modified to fine-tune the frontier molecular orbital energy levels, thereby optimizing charge injection and transport properties. The development of donor-acceptor type molecules based on this scaffold could lead to new high-performance materials for optoelectronic devices. rsc.org

The exploitation of the multiple binding sites of picolinate derivatives, as seen in pyridine-2,6-dicarboxamides, allows for the design of various functional materials, including sensors and coordination sites. mdpi.com This suggests that this compound could serve as a versatile building block for the creation of a diverse range of functional materials with applications in sensing, catalysis, and beyond.

Addressing Data Gaps and Enhancing Predictive Models for Picolinate Derivatives

The rational design of novel molecules and materials requires a deep understanding of structure-property relationships. In this context, the development of predictive computational models for picolinate derivatives is a crucial area of future research.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the biological activities and physicochemical properties of chemical compounds. nih.govkfupm.edu.sa By developing QSAR models for a series of picolinate derivatives, it would be possible to predict their potential applications in areas such as medicinal chemistry or materials science. These models are built by correlating molecular descriptors, which are numerical representations of the chemical structure, with experimental data. nih.govkfupm.edu.sa

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netresearchgate.net Such calculations can be used to predict properties like heats of formation, bond dissociation energies, and frontier molecular orbital energies, which are crucial for understanding the stability and reactivity of this compound and its derivatives. researchgate.net Theoretical investigations have been used to study pyridine derivatives as high-energy materials, demonstrating the predictive power of these methods. researchgate.net

A significant challenge in developing accurate predictive models is the availability of high-quality experimental data. Therefore, a key aspect of future research will be to systematically synthesize and characterize a diverse library of picolinate derivatives, including those derived from this compound. This experimental data will be essential for building and validating robust and reliable predictive models. By combining computational modeling with experimental work, it will be possible to accelerate the discovery and development of new functional molecules and materials based on the picolinate scaffold.

Q & A

Q. What computational tools are recommended for modeling this compound’s electronic properties?

- Methodological Answer : Use Gaussian 16 with M06-2X/def2-TZVP for accurate frontier orbital (HOMO/LUMO) calculations. Compare with experimental UV-Vis (λmax ~270 nm) and cyclic voltammetry (Ered ≈ −0.8 V vs. SCE) to validate electron affinity. Solvent effects are modeled via COSMO-RS. Open-source alternatives include ORCA (DFT) and AutoDock (docking studies for bioactivity) .

Q. How can substituent modifications (e.g., replacing Cl with F) alter the bioactivity of this compound derivatives?

- Methodological Answer : Fluorination at C6 increases metabolic stability (C-F bond inertia) but reduces electrophilicity for SNAr. Use Hansch analysis (π = +0.14 for F vs. +0.71 for Cl) to predict logP changes. Test in vitro with cytochrome P450 assays (e.g., CYP3A4 inhibition) and compare with parent compound via IC₅₀ values. Structural analogs show 3× higher plasma half-life in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.